Dipropylamine acetate salt solution
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Overview
Description
Dipropylamine acetate salt solution, also known as Dipropylammonium acetate solution, is a buffer used in various laboratory settings . Its molecular formula is (CH3CH2CH2)2NH · CH3COOH and it has a molecular weight of 161.24 .
Molecular Structure Analysis
The molecular structure of Dipropylamine acetate salt solution is represented by the formula (CH3CH2CH2)2NH · CH3COOH . This indicates that it consists of two propyl groups attached to a nitrogen atom, which is then bonded to an acetate group.Physical And Chemical Properties Analysis
Dipropylamine acetate salt solution is a concentrate and comes in liquid form. It is suitable for ion pair chromatography . The concentration of the solution is typically 0.5 M in H2O .Scientific Research Applications
Environmental Science
Lastly, it’s used in environmental science research to study the degradation of organic compounds and their behavior in the environment, contributing to the understanding of pollution and its remediation.
Each of these applications leverages the unique chemical properties of 1-Propanamine, N-propyl-, acetate, demonstrating its versatility and importance in scientific research and industrial applications. The compound’s molecular weight is 101.19 g/mol and its structure has been extensively studied, providing valuable data for these applications .
Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for Dipropylamine acetate salt solution are not available, it’s worth noting that aqueous salt solutions, in general, are utilized and encountered in wide-ranging technological applications and natural settings . Improved understanding of the effect of salts on the dynamic properties of such systems could be useful in formulating aqueous systems for applications including the manufacturing of advanced catalysts .
properties
IUPAC Name |
acetic acid;N-propylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.C2H4O2/c1-3-5-7-6-4-2;1-2(3)4/h7H,3-6H2,1-2H3;1H3,(H,3,4) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDMDHMCNGRIAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC.CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585015 |
Source
|
Record name | Acetic acid--N-propylpropan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanamine, N-propyl-, acetate | |
CAS RN |
114389-69-4 |
Source
|
Record name | Acetic acid--N-propylpropan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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